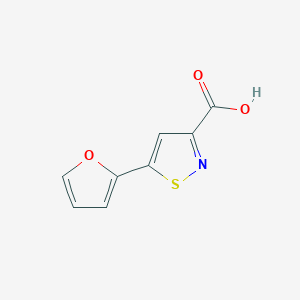

5-(Furan-2-yl)-1,2-thiazole-3-carboxylic acid

Description

5-(Furan-2-yl)-1,2-thiazole-3-carboxylic acid (C₈H₅NO₃S; MW: 195.20 g/mol, CAS: 1781547-54-3) is a heterocyclic compound combining a thiazole core with a furan substituent and a carboxylic acid functional group . Its structure features a five-membered thiazole ring (with nitrogen and sulfur atoms at positions 1 and 2) substituted at position 5 with a furan-2-yl group and a carboxylic acid moiety at position 2. This compound is commercially available as a building block for pharmaceutical and materials research, with suppliers like CymitQuimica offering it at premium prices (e.g., €934.00/50 mg) .

The synthesis of related furan-containing heterocycles often involves cyclization reactions, hydrazide intermediates, or Suzuki-Miyaura coupling, as seen in studies on analogous thiadiazoles and triazoles .

Properties

IUPAC Name |

5-(furan-2-yl)-1,2-thiazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-8(11)5-4-7(13-9-5)6-2-1-3-12-6/h1-4H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGTVDKGGCMELU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NS2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-1,2-thiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization to form the thiazole ring . The reaction conditions often include the use of ethanol as a solvent and heating under reflux.

Industrial Production Methods

While specific industrial production methods for 5-(Furan-2-yl)-1,2-thiazole-3-carboxylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-1,2-thiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The thiazole ring can be reduced under specific conditions.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate esterification or amidation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while esterification of the carboxylic acid group can yield esters of 5-(Furan-2-yl)-1,2-thiazole-3-carboxylic acid.

Scientific Research Applications

Anticancer Applications

The thiazole ring system is known for its significant role in anticancer drug development. Several studies have highlighted the efficacy of thiazole derivatives, including 5-(Furan-2-yl)-1,2-thiazole-3-carboxylic acid, against various cancer cell lines.

Case Studies

- Study on CDK Inhibition: A derivative of 5-(Furan-2-yl)-1,2-thiazole-3-carboxylic acid exhibited an IC50 value of 54.8 nM against CDK1, demonstrating its potential as a selective anticancer agent .

- Cytotoxicity Testing: Various thiazole derivatives were tested against human cancer cell lines such as MCF-7 (breast cancer) and SK-MEL-5 (melanoma), showing significant cytotoxic effects with IC50 values ranging from 10 to 30 µM .

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. The presence of the furan and thiazole rings in 5-(Furan-2-yl)-1,2-thiazole-3-carboxylic acid enhances its activity against a range of pathogens.

Antibacterial Properties

Several studies have reported the antibacterial efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria. For example, compounds derived from the thiazole structure have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other antibiotic-resistant strains .

Case Studies

- Inhibition Studies: A study found that a thiazole derivative achieved a minimal inhibitory concentration (MIC) below 0.5 µg/mL against MRSA, indicating strong antibacterial potential .

- Broad-Spectrum Activity: Thiazole derivatives have shown effectiveness against various bacterial strains including E. coli and S. aureus, highlighting their promise as new antibiotic agents .

Anti-inflammatory and Analgesic Effects

In addition to anticancer and antimicrobial activities, thiazoles like 5-(Furan-2-yl)-1,2-thiazole-3-carboxylic acid exhibit anti-inflammatory properties.

Mechanisms Involved

Thiazoles can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in pain and inflammation .

Clinical Relevance

The anti-inflammatory effects of thiazoles suggest potential applications in treating conditions like arthritis and other inflammatory diseases. Compounds with this scaffold have been studied for their ability to reduce pain and swelling in preclinical models .

Summary Table of Applications

| Application Area | Activity Description | Notable Findings |

|---|---|---|

| Anticancer | Inhibition of CDKs and Aurora kinases | IC50 values as low as 54.8 nM against CDK1 |

| Antimicrobial | Effective against MRSA and other resistant strains | MIC < 0.5 µg/mL against MRSA |

| Anti-inflammatory | Modulation of inflammatory pathways | Reduction in pro-inflammatory cytokine levels |

Mechanism of Action

The mechanism by which 5-(Furan-2-yl)-1,2-thiazole-3-carboxylic acid exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity . Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Key Observations :

- Furan vs.

- Heterocycle Core : Thiazoles (with S and N) exhibit distinct electronic profiles compared to oxazoles (O and N) or oxadiazoles (two N atoms). For example, thiazoles often participate in hydrogen bonding via sulfur, influencing receptor interactions .

- Substituent Effects : Ethyl groups (e.g., in the oxadiazole analog) may improve pharmacokinetics by reducing rapid metabolism .

Antimicrobial and Antifungal Activity

Thiazole derivatives, such as N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides, have shown anticancer activity, highlighting the therapeutic relevance of the thiazole-furan scaffold .

Analgesic Activity

4-Amino-5-(furan-2-yl)-1,2,4-triazole-3-thiol derivatives exhibited significant analgesic effects in a murine model, reducing acetic acid-induced writhing by 40–60% . Although the carboxylic acid group in the target compound may alter bioavailability, the furan-thiazole framework could similarly modulate nociceptive pathways.

Biological Activity

5-(Furan-2-yl)-1,2-thiazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring and a thiazole ring, which contribute to its unique chemical behavior and biological activity. The presence of these heterocycles allows for interactions with various biological targets, making it a valuable compound in medicinal chemistry.

1. Antimicrobial Activity

Research indicates that 5-(Furan-2-yl)-1,2-thiazole-3-carboxylic acid exhibits notable antimicrobial properties. Its mechanism may involve:

- Inhibition of Enzymatic Activity : The compound can inhibit bacterial enzymes, disrupting metabolic processes.

- Cell Membrane Disruption : It may compromise bacterial cell membrane integrity, leading to cell lysis.

2. Anticancer Properties

Studies have shown that this compound possesses anticancer activity against various cancer cell lines. For instance:

- Cytotoxicity : It has demonstrated cytotoxic effects on human leukemia (K562) and breast cancer (MCF-7) cell lines, with IC50 values indicating potent activity .

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of apoptotic pathways, including increased expression of p53 and caspase-3 cleavage .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 5-(Furan-2-yl)-1,2-thiazole-3-carboxylic acid against various bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound showed significant inhibitory effects, particularly against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, 5-(Furan-2-yl)-1,2-thiazole-3-carboxylic acid was tested on multiple cancer cell lines. The findings were as follows:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (leukemia) | 10.5 | Apoptosis induction |

| MCF-7 (breast cancer) | 15.0 | Increased p53 expression |

| HeLa (cervical cancer) | 20.0 | Caspase activation |

These results demonstrate the compound's ability to selectively target cancer cells while sparing normal cells .

The exact mechanisms by which 5-(Furan-2-yl)-1,2-thiazole-3-carboxylic acid exerts its biological effects are still under investigation. However, several potential pathways have been identified:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Modulation of Signaling Pathways : It could modulate critical signaling pathways such as MAPK and PI3K/Akt, which are involved in cell growth and survival .

- Induction of Apoptosis : Through the activation of apoptotic pathways, the compound promotes programmed cell death in cancer cells .

Q & A

Basic Questions

Q. What are the common synthetic routes for 5-(Furan-2-yl)-1,2-thiazole-3-carboxylic acid derivatives?

- Methodology : Derivatives are synthesized via cyclization of furan-2-carboxylic acid hydrazide with thiourea or thiosemicarbazides under reflux conditions. For example, hydrazides are converted to 1,3,4-oxadiazole or 1,2,4-triazole cores through acid-catalyzed cyclization. Subsequent functionalization (e.g., Mannich reactions or alkylation) introduces substituents like thioacetate groups .

- Key Steps :

- Hydrazide intermediate preparation.

- Cyclization with CS₂ or thiourea derivatives.

- Post-synthetic modifications (e.g., salt formation with NaOH/KOH for solubility) .

Q. How is the purity and structural integrity of synthesized derivatives confirmed?

- Analytical Techniques :

- Thin-layer chromatography (TLC) for purity assessment .

- IR spectroscopy to confirm functional groups (e.g., C=S at ~1260 cm⁻¹, NH stretches at ~3130 cm⁻¹) .

- Elemental analysis to validate empirical formulas .

- ¹H NMR for substituent identification (e.g., furyl protons at δ 6.60–7.60 ppm) .

Q. What strategies improve solubility for pharmacological testing?

- Salt Formation : Reacting the carboxylic acid with sodium/potassium hydroxides or organic bases (e.g., morpholine) enhances water solubility .

- Metal Complexation : Transition metal salts (e.g., Zn²⁺, Cu²⁺) form coordination complexes, improving stability and bioavailability .

Advanced Research Questions

Q. How do structural modifications influence antimicrobial activity?

- Substituent Effects :

- Alkyl Chain Extension : S-pentyl derivatives show 2x higher activity against S. aureus compared to shorter chains .

- Esterification : Isobutyl/isopropyl esters of 2-((5-(furan-2-yl)-4-amino-triazol-3-yl)thio)acetic acid exhibit enhanced activity due to lipophilicity .

Q. What are the decomposition pathways under stress conditions?

- Stability Studies : Forced degradation (e.g., acidic/alkaline hydrolysis, oxidation) reveals:

- Acidic Conditions : Cleavage of the thiazole ring, forming furan-2-carboxylic acid derivatives .

- Oxidative Stress : Sulfur oxidation in the thiazole/thiol groups generates sulfoxides or sulfones .

Q. How does thiol-thione tautomerism affect reactivity and bioactivity?

- Tautomeric Equilibrium : The thiol (SH) form dominates in solution, enabling nucleophilic reactions (e.g., alkylation), while the thione (C=S) form stabilizes metal complexes .

- Impact on Bioactivity : Thione tautomers exhibit stronger metal-binding capacity, influencing antimicrobial and antifungal mechanisms .

Q. What is the relationship between anti-exudative activity and molecular structure?

- SAR Insights :

- Amino Substituents : 4-Amino-5-(furan-2-yl)triazole derivatives show higher anti-exudative activity due to hydrogen-bonding interactions with biological targets .

- Sulfanyl Acetamides : 2-((4-amino-triazol-3-yl)sulfanyl)-N-acetamides reduce vascular permeability in inflammation models .

Methodological Considerations

- Synthetic Optimization : Use polar aprotic solvents (e.g., DMF) for cyclization reactions to improve yields (~45–51%) .

- Biological Assays : Standardize microbial testing using S. aureus ATCC 25923 for consistent activity comparisons .

- Computational Modeling : While not explicitly covered in the evidence, QSAR studies could leverage experimental data (e.g., substituent logP values) to predict pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.